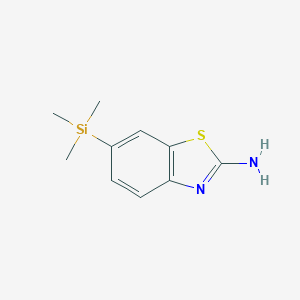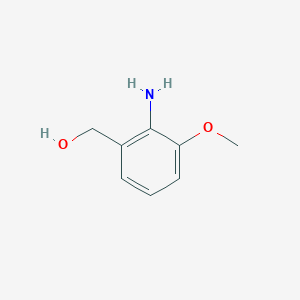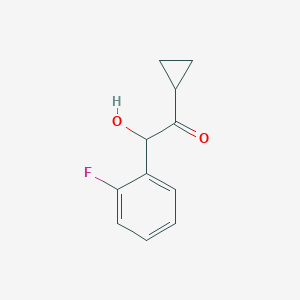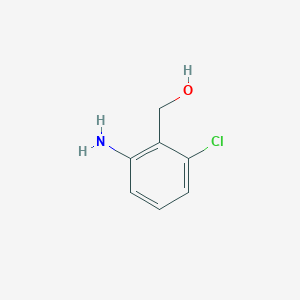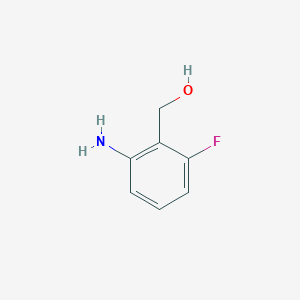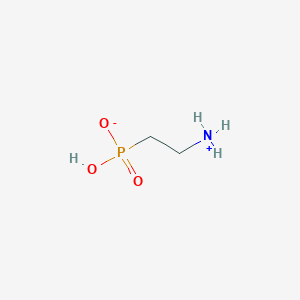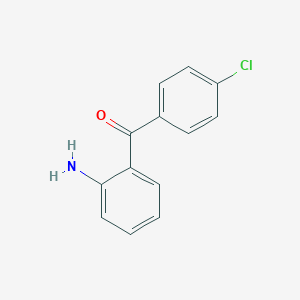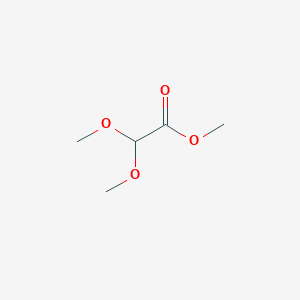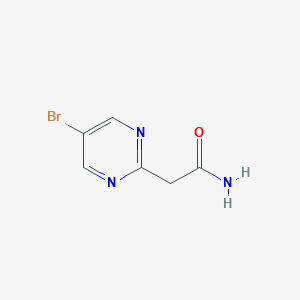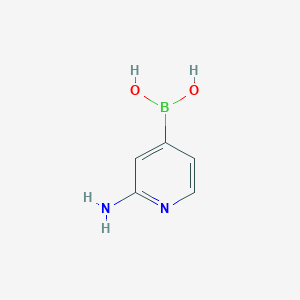![molecular formula C10H12N4O6 B151099 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one CAS No. 133470-97-0](/img/structure/B151099.png)
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one, also known as APO or APOX, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX is not fully understood, but it is believed to act as a potent inhibitor of several enzymes involved in DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX has been found to have a wide range of biochemical and physiological effects, including the inhibition of DNA polymerase, topoisomerase, and ribonucleotide reductase. This compound has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway. In addition, 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX has been found to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX in lab experiments is its potent inhibitory effects on enzymes involved in DNA replication and repair. This makes it a valuable tool for studying the mechanisms of action of various drugs and the development of new treatments for diseases such as cancer and Alzheimer's disease. However, one limitation of using 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX is its potential toxicity, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX, including studies on its potential use as a therapeutic agent in the treatment of cancer and other diseases. In addition, further research is needed to fully understand the mechanisms of action of this compound and its effects on gene expression and DNA damage. Finally, future studies may focus on the development of new synthetic methods for producing 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX and related compounds.
Synthesemethoden
The synthesis of 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX involves several steps, including the reaction of 5-amino-3-hydroxypyrazole with ethyl glyoxalate, followed by the reaction of the resulting compound with 2,3-dimethoxy-5-hydroxymethyl-1,4-benzoquinone. The final step involves the reaction of the resulting compound with hydrochloric acid to yield 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX.
Wissenschaftliche Forschungsanwendungen
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX has been used in a variety of scientific research applications, including studies on the mechanisms of action of various drugs and the development of new treatments for diseases such as cancer and Alzheimer's disease. This compound has also been used in studies on the regulation of gene expression and the role of DNA damage in aging and disease.
Eigenschaften
CAS-Nummer |
133470-97-0 |
|---|---|
Produktname |
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one |
Molekularformel |
C10H12N4O6 |
Molekulargewicht |
284.23 g/mol |
IUPAC-Name |
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazolo[3,4-e][1,3]oxazin-7-one |
InChI |
InChI=1S/C10H12N4O6/c11-10-12-9(18)4-7(20-10)3(13-14-4)8-6(17)5(16)2(1-15)19-8/h2,5-6,8,15-17H,1H2,(H,13,14)(H2,11,12,18)/t2-,5-,6-,8?/m1/s1 |
InChI-Schlüssel |
LEOBQDISFVFUFQ-OHMBEFDKSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H](C(O1)C2=C3C(=NN2)C(=O)N=C(O3)N)O)O)O |
SMILES |
C(C1C(C(C(O1)C2=NNC3=C2OC(=NC3=O)N)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)C2=C3C(=NN2)C(=O)N=C(O3)N)O)O)O |
Synonyme |
5-amino-3-ribofuranosylpyrazolo(3,4-e)(1,3)oxazine-7-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



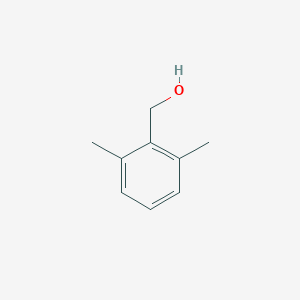
![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)
